

# "factors affecting the stability and efficacy of metatartaric acid in wine"

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## Compound of Interest

Compound Name: Metatartaric acid

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## Technical Support Center: Metatartaric Acid in Wine Stabilization

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of **metatartaric acid** for wine stabilization.

### Frequently Asked Questions (FAQs)

Q1: What is **metatartaric acid** and what is its primary function in winemaking?

**Metatartaric acid** (E353) is a polymer of tartaric acid, produced by heating L-tartaric acid.<sup>[1][2]</sup> Its main role in winemaking is to act as a protective colloid, inhibiting the crystallization and precipitation of potassium bitartrate (KHT), commonly known as "wine diamonds," and calcium tartrate.<sup>[3][4]</sup> This action helps to maintain the clarity and colloidal stability of the wine.<sup>[3][5]</sup>

Q2: How does **metatartaric acid** prevent tartrate crystallization?

**Metatartaric acid** functions as a crystal growth inhibitor. It adsorbs onto the surface of microscopic tartrate crystal nuclei, preventing them from growing larger and precipitating out of the solution.<sup>[3][6]</sup> This mechanism keeps the tartrate salts in a supersaturated state within the wine.<sup>[7]</sup>

Q3: What is the typical dosage of **metatartaric acid** in wine?

The recommended dosage for young wines is typically up to 100 mg/L (10 g/hL), which is the maximum permitted addition in many regions, including the European Union.[8][9] For wines that have been stored for a longer period, lower quantities may be sufficient.[9]

Q4: When is the best time to add **metatartaric acid** during the winemaking process?

**Metatartaric acid** should be added to the wine just before the final filtration and bottling.[3][9] It is crucial that all fining processes are completed beforehand, as fining agents can adsorb the **metatartaric acid** and reduce its effectiveness.[9]

Q5: How should **metatartaric acid** be prepared for addition to wine?

To avoid premature hydrolysis, **metatartaric acid** should be dissolved in cold water or a small amount of wine (10-20 times its weight) immediately before use.[6][9] The solution should be stirred continuously to prevent lump formation and then thoroughly mixed with the total volume of wine.[9]

## Troubleshooting Guide

Issue 1: Tartrate crystals have formed in the wine despite the addition of **metatartaric acid**.

Potential Cause	Troubleshooting Step
Incorrect Dosage	Verify the dosage used. For highly unstable wines, the maximum recommended dose of 100 mg/L may be necessary. <a href="#">[8]</a> <a href="#">[9]</a>
Improper Timing of Addition	Ensure metatartaric acid was added after all fining treatments and just before final filtration. <a href="#">[9]</a> Fining agents can remove metatartaric acid from the wine.
High Storage Temperature	Check the storage temperature of the wine. The efficacy of metatartaric acid is highly dependent on temperature and it hydrolyzes more rapidly at warmer temperatures. <a href="#">[10]</a> <a href="#">[11]</a>
Extended Storage Time	Metatartaric acid has a limited period of effectiveness. For wines intended for long-term aging, its protective effect will diminish over time as it hydrolyzes back to tartaric acid. <a href="#">[12]</a> <a href="#">[13]</a>
High Wine pH	A higher pH can increase the rate of metatartaric acid hydrolysis, reducing its stability and efficacy. <a href="#">[10]</a>
Interaction with Other Wine Components	High concentrations of proteins and polyphenols can interfere with the function of metatartaric acid. <a href="#">[6]</a> <a href="#">[7]</a> Ensure the wine is protein-stable before addition. <a href="#">[9]</a>

Issue 2: The wine shows haze or turbidity after the addition of **metatartaric acid**.

Potential Cause	Troubleshooting Step
Protein Instability	The wine may not have been protein-stable before the addition of metatartaric acid. Some protective colloids can interact with unstable proteins, leading to haze.[4] It is recommended to check for protein stability prior to adding metatartaric acid.[9]
Interaction with Other Additives	Metatartaric acid should not be added simultaneously with other fining agents or highly adsorptive substances.[9]
Incorrect Preparation	A slight, milky haze can occasionally occur after treatment.[9] Ensure the metatartaric acid was properly dissolved before adding it to the bulk of the wine.

### Issue 3: Reduced filterability or membrane blocking during bottling.

Potential Cause	Troubleshooting Step
Insufficient Time Between Addition and Filtration	When using membrane filter cartridges, it is recommended to add the metatartaric acid to the wine at least five days before filtration to prevent blockage.[9]

## Quantitative Data Summary

Table 1: Effect of Storage Temperature on the Stability of **Metatartaric Acid**

Storage Temperature	Estimated Period of Effectiveness
0°C (32°F)	Several years[6][11]
10-12°C (50-54°F)	Approximately 2 years[9][11]
12-16°C (54-61°F)	Up to 18 months[9]
15-18°C (59-64°F)	Up to 12 months[9]
20°C (68°F)	3 months[11]
25°C (77°F)	1-2 months[6][11]
30°C (86°F)	1 week[11]
35-40°C (95-104°F)	A few hours[11]

Table 2: Comparative Efficacy of Stabilizing Agents

Stabilizing Agent	Typical Dosage	Notes
Metatartaric Acid	50-100 mg/L[6]	Efficacy is temperature and time-dependent due to hydrolysis.[13][14]
Carboxymethylcellulose (CMC)	20 mg/L[13]	More stable to heat than metatartaric acid.[13] Not always effective for calcium tartrate stability and can cause haze in protein-unstable wines or interact with phenolics in red wines.[4]
Yeast Mannoproteins	~200 mg/L[13]	Natural wine component that inhibits crystal formation.[6] Can cause flocculation at higher concentrations in very unstable wines.[13]

## Experimental Protocols

### Protocol 1: Evaluation of **Metatartaric Acid** Efficacy (Cold Test)

Objective: To determine if the addition of **metatartaric acid** has successfully stabilized a wine against potassium bitartrate precipitation.

#### Methodology:

- **Sample Preparation:** Take two sterile 50 mL centrifuge tubes. Fill one with the untreated control wine and the other with the wine treated with **metatartaric acid**.
- **Cold Treatment:** Place both samples in a refrigerator or cooling bath at  $-4^{\circ}\text{C}$  ( $25^{\circ}\text{F}$ ) for 6 days.[\[11\]](#)
- **Observation:** After the incubation period, remove the samples and allow them to return to room temperature.
- **Analysis:** Visually inspect the bottom of the tubes for the presence of crystalline deposits ("wine diamonds"). The treated wine should remain clear, while the untreated control may show crystal formation.

### Protocol 2: Determination of **Metatartaric Acid** Presence (Qualitative)

Objective: To qualitatively verify the presence of **metatartaric acid** in a wine sample. This method is based on the OIV-MA-AS313-21 standard.[\[15\]](#)

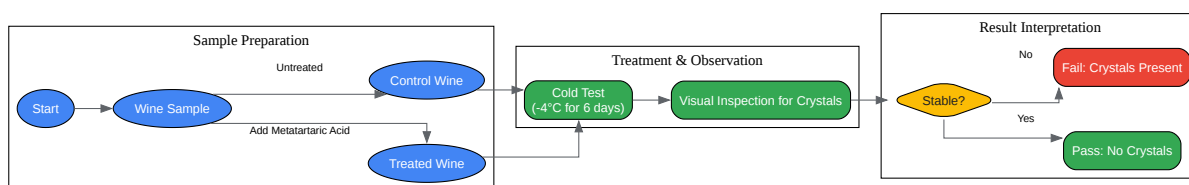
Principle: In an acidic medium, **metatartaric acid** forms an insoluble precipitate with cadmium acetate. This precipitate is then redissolved, and the released tartaric acid is detected colorimetrically.[\[15\]](#)

#### Methodology:

- **Precipitation:**
  - In a centrifuge tube, place 10 mL of the wine to be tested.
  - Add 1 mL of a 5% cadmium acetate solution.

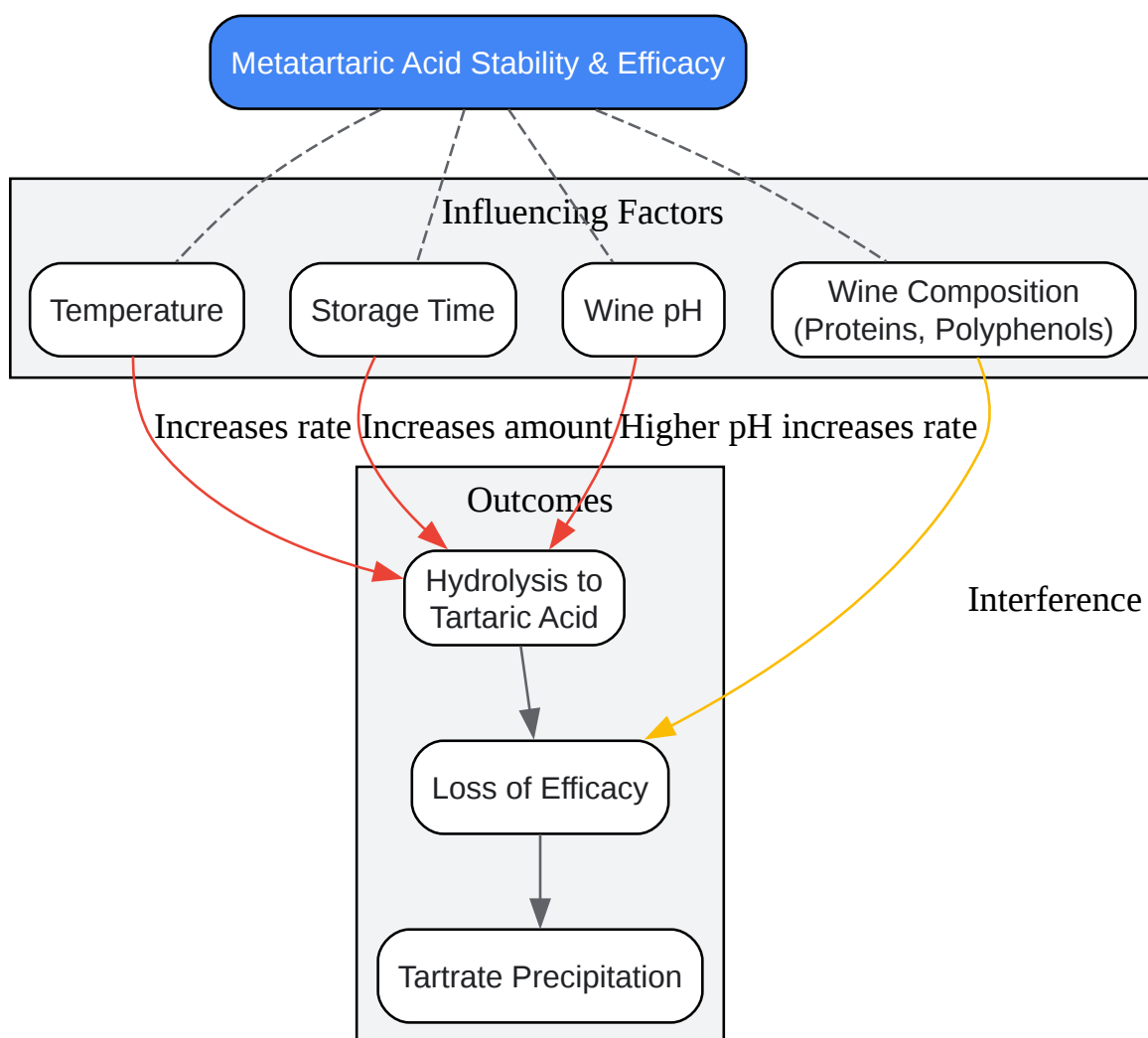
- Mix thoroughly and centrifuge for 5 minutes.
- A lamellate precipitate at the bottom of the tube indicates the presence of **metatartaric acid**.<sup>[15]</sup>
- Confirmation (Colorimetric Reaction):
  - Carefully decant the supernatant.
  - Add 5 mL of 1M sodium hydroxide to the precipitate and heat in a water bath at 100°C for 3 minutes to hydrolyze the **metatartaric acid**.
  - Cool the tube and add 2 mL of 1M sulfuric acid.
  - Add 2 mL of a 2% ammonium metavanadate solution.
  - The development of an orange color confirms the presence of tartaric acid, and thus the initial presence of **metatartaric acid** in the wine.<sup>[15]</sup>

## Visualizations



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Caption: Workflow for evaluating **metatartaric acid** efficacy using a cold test.



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Caption: Key factors affecting the stability and efficacy of **metatartaric acid**.

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